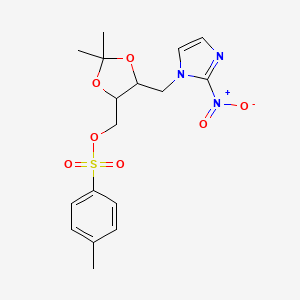
FETNIM-Precursor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FETNIM-Precursor, also known as 1-Fluoro-4-(2-nitro-1H-imidazol-1-yl)-2,3-butanediol, is a compound used in the synthesis of 18F-Fluoroerythronitroimidazole (FETNIM). FETNIM is a radiopharmaceutical used as a marker for tumor hypoxia in positron emission tomography (PET) imaging. Tumor hypoxia is a condition where tumor cells are deprived of adequate oxygen, which can affect the efficacy of treatments like radiotherapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of FETNIM involves a nucleophilic reaction between 18F-fluoride and a tosylated precursor, followed by the hydrolysis of the protecting group. The precursor is prepared by tosylation of the corresponding alcohol, which is then subjected to nucleophilic substitution with 18F-fluoride .
Industrial Production Methods: In an industrial setting, the production of FETNIM-Precursor involves the large-scale synthesis of the tosylated precursor, followed by its reaction with 18F-fluoride under controlled conditions. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .
Types of Reactions:
Nucleophilic Substitution: The primary reaction involved in the synthesis of FETNIM is the nucleophilic substitution of the tosyl group by 18F-fluoride.
Hydrolysis: The hydrolysis of the protecting group is another crucial step in the synthesis process
Common Reagents and Conditions:
Reagents: 18F-fluoride, tosylated precursor, hydrolyzing agents.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity
Major Products:
科学研究应用
FETNIM-Precursor and its derivative, FETNIM, have several scientific research applications:
Chemistry: Used in the synthesis of radiopharmaceuticals for imaging purposes.
Biology: Helps in studying the hypoxic conditions in biological tissues.
Medicine: Used in PET imaging to detect and quantify tumor hypoxia, aiding in the diagnosis and treatment planning for cancer patients.
Industry: Employed in the production of radiopharmaceuticals for medical imaging
作用机制
FETNIM works by targeting hypoxic tumor cells. The compound is taken up by cells under low oxygen conditions and undergoes metabolic trapping, which allows it to accumulate in hypoxic regions. This accumulation can be detected using PET imaging, providing valuable information about the extent and severity of tumor hypoxia .
相似化合物的比较
- Fluoromisonidazole (FMISO)
- Fluoroazomycin arabinoside (FAZA)
- Fluoroetanidazole (FETA)
Comparison:
- Hydrophilicity: FETNIM is more hydrophilic compared to FMISO, leading to faster renal clearance and lower liver uptake .
- Tumor Uptake: FETNIM shows a positive correlation between tumor blood flow and initial tumor uptake, which is different from other hypoxia markers .
- Metabolic Trapping: FETNIM exhibits low peripheral metabolism and possible metabolic trapping in hypoxic tumor tissue, making it a reliable marker for PET imaging .
FETNIM-Precursor stands out due to its unique properties, such as rapid clearance and effective targeting of hypoxic tumor cells, making it a valuable tool in the field of medical imaging and cancer research.
属性
IUPAC Name |
[2,2-dimethyl-5-[(2-nitroimidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O7S/c1-12-4-6-13(7-5-12)28(23,24)25-11-15-14(26-17(2,3)27-15)10-19-9-8-18-16(19)20(21)22/h4-9,14-15H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGOOYYSZCDVQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)CN3C=CN=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R)-rel-[partial]- (9CI)](/img/new.no-structure.jpg)
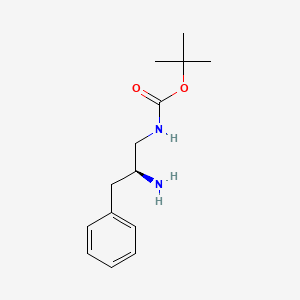
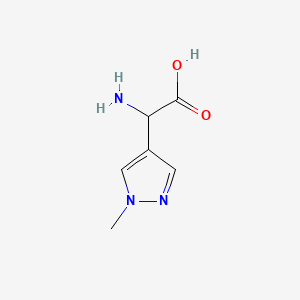

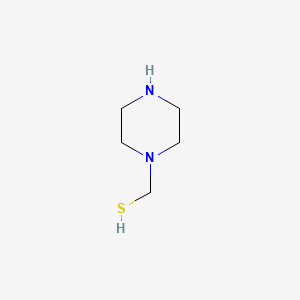
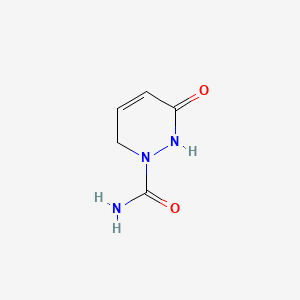
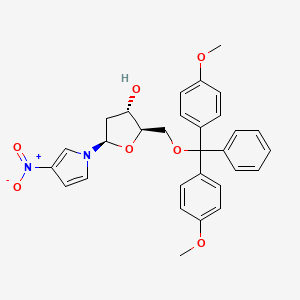
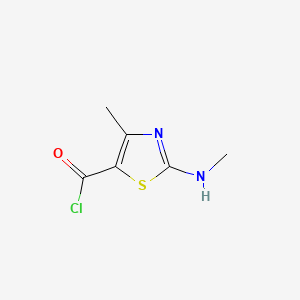
![Methyl 2-mercaptobenzo[D]thiazole-6-carboxylate](/img/structure/B574835.png)
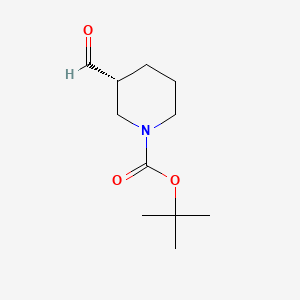
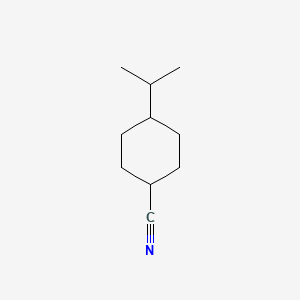
![3,10-dioxa-4,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2(6),4-triene](/img/structure/B574838.png)
